(2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid
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Overview
Description
(2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid is an organic compound characterized by its cyclohexyl group attached to a butanoic acid backbone. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexylmagnesium bromide with 2,3-dimethylbutanoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of cyclohexyl-substituted intermediates. This process involves the use of palladium or platinum catalysts under high pressure and temperature conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
(2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid finds applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its cyclohexyl group allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The compound may also influence signaling pathways by mimicking natural ligands, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic acid: Another chiral compound with a similar backbone but different functional groups.
Cyclohexylacetic acid: Shares the cyclohexyl group but differs in the length and branching of the carbon chain.
2,3-Dimethylbutanoic acid: Similar in structure but lacks the cyclohexyl group.
Uniqueness
(2S)-3-Cyclohexyl-2,3-dimethylbutanoic acid is unique due to its specific combination of a cyclohexyl group and a chiral center, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a precursor for chiral drugs and materials.
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNFIAZSRCANJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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